Cas no 37113-42-1 (2'-Deoxy-6-methylthioguanosine)

2'-Deoxy-6-methylthioguanosine is a modified nucleoside analog characterized by the substitution of a methylthio group at the 6-position of the guanine base. This structural modification enhances its utility in biochemical and pharmaceutical research, particularly in studies involving nucleic acid metabolism, enzyme inhibition, and antiviral or anticancer drug development. The methylthio group improves stability and alters binding affinity, making it valuable for probing nucleotide-protein interactions. Its compatibility with enzymatic and chemical synthesis methods allows for incorporation into oligonucleotides, facilitating targeted research applications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2'-Deoxy-6-methylthioguanosine structure
37113-42-1 structure
商品名:2'-Deoxy-6-methylthioguanosine
CAS番号:37113-42-1
MF:C11H15N5O3S
メガワット:297.333500146866
CID:921975
PubChem ID:297251

2'-Deoxy-6-methylthioguanosine 化学的及び物理的性質

名前と識別子

    • NSC 168219
    • 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(methylthio)-9H-purin-2-amine
    • 2-(2-deoxypentofuranosyl)-1,2,4-triazine-3,5(2h,4h)-dione
    • 2'-Deoxy-6-azauridine
    • 2'-deoxy-6-methylthioguanosine
    • 2-deoxy-6-methylthioguanosine
    • 6'-aza-2'deoxyuridine
    • 6-aza-2'-deoxyuridine
    • 6-Azauridine deoxyribonucleoside
    • AC1L402V
    • AC1Q6EYZ
    • AR-1C6689
    • NSC101589
    • S-methylthiodeoxyguanosine
    • DTXSID90958283
    • 5-[2-amino-6-(methylsulfanyl)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
    • NSC168220
    • SCHEMBL14156815
    • 61552-45-2
    • 9-(2-Deoxypentofuranosyl)-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-imine
    • 37113-42-1
    • NSC-168220
    • NSC168219
    • NSC-168219
    • 9H-Purin-2-amine, hemihydrate
    • 2'-Deoxy-6-methylthioguanosine
    • インチ: InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)
    • InChIKey: HCCOXCDCIWQBMD-UHFFFAOYSA-N
    • ほほえんだ: CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N

計算された属性

  • せいみつぶんしりょう: 297.08956053g/mol
  • どういたいしつりょう: 297.08956053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 145Ų

じっけんとくせい

  • 密度みつど: 1.85±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.36 g/l)(25ºC)、

2'-Deoxy-6-methylthioguanosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AX46203-1mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
1mg
$344.00 2024-04-20
A2B Chem LLC
AX46203-5mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
5mg
$1038.00 2024-04-20
TRC
D210910-1mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
1mg
$ 530.00 2022-06-05
A2B Chem LLC
AX46203-2mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
2mg
$563.00 2024-04-20
A2B Chem LLC
AX46203-10mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
10mg
$1663.00 2024-04-20
TRC
D210910-2.5mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
2.5mg
$ 850.00 2022-06-05
TRC
D210910-5mg
2'-Deoxy-6-methylthioguanosine
37113-42-1
5mg
$ 1755.00 2022-06-05

2'-Deoxy-6-methylthioguanosine 関連文献

2'-Deoxy-6-methylthioguanosineに関する追加情報

2'-Deoxy-6-Methylthioguanosine: A Comprehensive Overview

2'-Deoxy-6-methylthioguanosine (CAS No. 37113-42-1) is a nucleoside analog with unique chemical properties that have garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is characterized by its methylthio group substitution at the sixth position of the guanine base, which imparts distinct functional and structural features compared to its natural counterparts. The compound has been extensively studied for its potential applications in antiviral therapy, cancer treatment, and as a building block in nucleic acid chemistry.

The synthesis of 2'-deoxy-6-methylthioguanosine involves a multi-step process that typically begins with the isolation of guanosine or its derivatives. The introduction of the methylthio group at the sixth position is achieved through a combination of enzymatic and chemical modifications. This process ensures the stability and bioavailability of the compound, making it suitable for various biological assays and therapeutic applications. Recent advancements in synthetic methodologies have further enhanced the efficiency and scalability of producing this compound, paving the way for large-scale manufacturing.

One of the most notable aspects of 2'-deoxy-6-methylthioguanosine is its role in antiviral research. Studies have demonstrated that this compound exhibits potent inhibitory activity against several RNA and DNA viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral replication by incorporating into viral nucleic acids, thereby disrupting essential processes such as transcription and translation. These findings have positioned 2'-deoxy-6-methylthioguanosine as a promising candidate for the development of novel antiviral therapies.

In addition to its antiviral properties, 2'-deoxy-6-methylthioguanosine has also shown potential in cancer treatment. Preclinical studies have revealed that this compound can selectively target cancer cells by inhibiting key enzymes involved in nucleotide metabolism. The selective toxicity observed in these studies suggests that 2'-deoxy-6-methylthioguanosine could serve as a foundation for developing targeted anticancer agents with reduced systemic toxicity compared to conventional chemotherapeutic drugs.

Recent research has also explored the use of 2'-deoxy-6-methylthioguanosine in nucleic acid chemistry and molecular biology. Its unique chemical structure allows for efficient incorporation into oligonucleotides, making it a valuable tool in the design of antisense oligonucleotides and RNA interference (RNAi) agents. These applications highlight the versatility of 2'-deoxy-6-methylthioguanosine as both a therapeutic agent and a research reagent.

The pharmacokinetic and pharmacodynamic properties of 2'-deoxy-6-methylthioguanosine have been extensively characterized in preclinical models. Studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for its potential translation into clinical use. Furthermore, ongoing clinical trials are evaluating the safety and efficacy of 2'-deoxy-6-methylthioguanosine in treating various viral infections and malignancies.

In conclusion, 2'-deoxy-6-methylthioguanosine (CAS No. 37113-42-1) is a versatile nucleoside analog with significant potential in multiple therapeutic areas. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological applications, underscore its importance as a valuable tool in modern medicine. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, 2'-deoxy-6-methylthioguanosine is poised to play a pivotal role in the development of innovative treatments for viral infections, cancer, and other diseases.

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